molecular formula C22H19BrN2O3S B3313585 N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-bromobenzene-1-sulfonamide CAS No. 946380-79-6

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-bromobenzene-1-sulfonamide

Cat. No.: B3313585
CAS No.: 946380-79-6
M. Wt: 471.4 g/mol
InChI Key: REIHFVXHDULAMA-UHFFFAOYSA-N
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Description

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-bromobenzene-1-sulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzoyl group attached to a tetrahydroquinoline ring, which is further connected to a bromobenzene sulfonamide moiety. The intricate structure of this compound allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-bromobenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the tetrahydroquinoline core. This can be achieved through the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline ring. The benzoyl group is then introduced via Friedel-Crafts acylation, using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

The bromobenzene sulfonamide moiety is synthesized separately, often through the sulfonation of bromobenzene followed by the introduction of the sulfonamide group. The final step involves coupling the benzoyl-tetrahydroquinoline intermediate with the bromobenzene sulfonamide under basic conditions, typically using a base such as sodium hydride or potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and minimize by-products. This could include the use of continuous flow reactors to ensure precise control over reaction parameters, as well as the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-bromobenzene-1-sulfonamide can undergo a variety of chemical reactions, including:

    Oxidation: The tetrahydroquinoline ring can be oxidized to form quinoline derivatives.

    Reduction: The benzoyl group can be reduced to a benzyl group under hydrogenation conditions.

    Substitution: The bromine atom in the bromobenzene moiety can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation can be carried out using hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophilic substitution reactions can be facilitated by bases such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Benzyl-tetrahydroquinoline derivatives.

    Substitution: Various substituted benzene sulfonamides, depending on the nucleophile used.

Scientific Research Applications

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-bromobenzene-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of novel materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-bromobenzene-1-sulfonamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The benzoyl and sulfonamide groups may facilitate binding to these targets, while the tetrahydroquinoline ring provides structural stability. Further research is needed to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide
  • N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethoxybenzamide
  • N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4,5-trimethoxybenzamide

Uniqueness

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-bromobenzene-1-sulfonamide stands out due to the presence of the bromobenzene sulfonamide moiety, which imparts unique chemical reactivity and potential biological activity. This distinguishes it from other similar compounds that may lack the bromine atom or the sulfonamide group, thereby offering different properties and applications.

Properties

IUPAC Name

N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-2-bromobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19BrN2O3S/c23-19-10-4-5-11-21(19)29(27,28)24-18-12-13-20-17(15-18)9-6-14-25(20)22(26)16-7-2-1-3-8-16/h1-5,7-8,10-13,15,24H,6,9,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REIHFVXHDULAMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3Br)N(C1)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-bromobenzene-1-sulfonamide
Reactant of Route 2
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-bromobenzene-1-sulfonamide
Reactant of Route 3
Reactant of Route 3
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-bromobenzene-1-sulfonamide
Reactant of Route 4
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-bromobenzene-1-sulfonamide
Reactant of Route 5
Reactant of Route 5
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-bromobenzene-1-sulfonamide
Reactant of Route 6
Reactant of Route 6
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-bromobenzene-1-sulfonamide

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